1,3-Thiazinane hydrochloride
Description
Properties
IUPAC Name |
1,3-thiazinane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c1-2-5-4-6-3-1;/h5H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYXCDJIEWCRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCSC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79128-34-0 | |
| Record name | 1,3-thiazinane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,3 Thiazinane Hydrochloride and Its Derivatives
Classical and Contemporary Synthetic Routes to 1,3-Thiazinane (B8806883) Scaffolds
The construction of the 1,3-thiazinane ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, diversity, and substrate scope.
Cyclocondensation reactions represent a fundamental and widely employed method for the synthesis of 1,3-thiazinane derivatives. These reactions typically involve the formation of the heterocyclic ring from one or more acyclic precursors in a single step.
A common strategy involves the reaction of bifunctional substrates. For instance, the condensation of 3-mercaptopropionic acid with ammonia (B1221849) or primary amines and aryl aldehydes yields 2- and 2,3-substituted-1,3-thiazinan-4-ones. semanticscholar.orgnih.gov Similarly, the reaction of α,β-unsaturated carboxylic esters with thioureas can lead to the formation of 2-imino-1,3-thiazinan-4-ones. semanticscholar.orgnih.gov In some cases, the cyclization of intermediate acyl thioureas containing an α,β-unsaturated acid fragment is utilized. For example, the reaction of acryloyl chloride with N-substituted thioureas directly affords hydrochlorides of 3-substituted-1,3-thiazinane-4-ones. semanticscholar.orgnih.gov
Another notable cyclocondensation approach is the reaction of chalcones with thiourea (B124793). This method provides access to a variety of substituted 1,3-thiazines. The initial step often involves the synthesis of chalcones via a Claisen-Schmidt condensation, which are then cyclized with thiourea in the presence of a base.
The following table summarizes representative cyclocondensation reactions for the synthesis of 1,3-thiazinane derivatives.
| Reactant 1 | Reactant 2 | Product | Reference |
| 3-Mercaptopropionic acid | Ammonia/Primary amines and Aryl aldehydes | 2- and 2,3-substituted-1,3-thiazinan-4-ones | semanticscholar.orgnih.gov |
| α,β-Unsaturated carboxylic esters | Thioureas | 2-Imino-1,3-thiazinan-4-ones | semanticscholar.orgnih.gov |
| Acryloyl chloride | N-substituted thioureas | 3-Substituted-1,3-thiazinane-4-one hydrochlorides | semanticscholar.orgnih.gov |
| Chalcones | Thiourea | Substituted 1,3-thiazines |
Ring transformation is a powerful strategy for the synthesis of heterocyclic compounds, including 1,3-thiazinane derivatives. This approach involves the conversion of a pre-existing heterocyclic ring into the desired 1,3-thiazinane scaffold. For instance, the condensation of 4-(3-isopropyl-4-methoxyphenoxy)-3,5-dimethylbenz-aldehyde with thiazolidine-2,4-dione under basic conditions has been shown to yield a rearranged thiazinane-2,4-dione derivative, albeit in addition to the expected thiazolidine-2,4-dione product. nih.gov This indicates a ring expansion or rearrangement process leading to the six-membered 1,3-thiazinane system. Such transformations, while sometimes serendipitous, can provide novel pathways to complex 1,3-thiazinane structures. pharmacophorejournal.com
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govnih.gov In the context of 1,3-thiazinane synthesis, MCRs have been developed to provide expedited access to this heterocyclic system.
One such example is the reaction between aldehydes, 2-morpholinoethanamine, and 3-mercaptopropionic acid, which yields thiazinanones under both thermal and ultrasonication conditions. nih.gov Another innovative MCR involves the reaction of in situ-generated 1-azadienes with carbon disulfide to furnish 3,6-dihydro-2H-1,3-thiazine-2-thiones. nih.govnih.gov This approach allows for the one-step synthesis of this class of compounds from readily available starting materials. nih.govnih.gov
The table below highlights key multi-component reactions for the synthesis of 1,3-thiazinane derivatives.
| Component 1 | Component 2 | Component 3 | Product | Reference |
| Aldehydes | 2-Morpholinoethanamine | 3-Mercaptopropionic acid | Thiazinanones | nih.gov |
| In situ-generated 1-azadienes | Carbon disulfide | 3,6-Dihydro-2H-1,3-thiazine-2-thiones | nih.govnih.gov |
Dedicated Synthetic Approaches for 1,3-Thiazinane Hydrochloride Formation
The synthesis of this compound can be achieved through direct methods where the hydrochloride salt is formed as the primary product. A notable example is the reaction of acryloyl chloride with thiourea or N-substituted thioureas. semanticscholar.orgnih.gov In this reaction, the N-acryloylthioureas are not isolated; instead, the hydrochlorides of 3-substituted-1,3-thiazinane-4-ones are obtained directly. semanticscholar.orgnih.gov This approach is efficient as it combines the cyclization and salt formation in a single procedural step.
Another method involves the reaction of α,β-unsaturated carboxylic esters with thioureas, which can lead to the isolation and subsequent cyclization of hydrochlorides or sulfates. semanticscholar.orgnih.gov Specifically, in the case of maleic or fumaric acids, the hydrochlorides of 2-imino-thiazinans have been obtained in a one-pot synthesis. semanticscholar.orgnih.gov A distinct route to a related hydrochloride salt involves the synthesis of 1,3-thiazinane-2-thione (B1272399). This can be achieved from 3-aminopropanol, which is first converted to 3-ammoniopropylsulfate. The subsequent reaction with carbon disulfide in ethanol (B145695) yields 1,3-thiazinane-2-thione. ub.edu While this product is not a hydrochloride salt itself, it serves as a key intermediate that could be further modified and converted to a hydrochloride derivative.
Derivatization and Functionalization of the 1,3-Thiazinane Ring System
The 1,3-thiazinane ring system offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The nitrogen and sulfur heteroatoms are key handles for such functionalization.
The nitrogen atom of the 1,3-thiazinane ring can undergo various reactions, including acylation. For instance, 1,3-thiazinane-2-thione can be acylated, demonstrating the reactivity of the nitrogen atom. ub.edu
The sulfur atom in the 1,3-thiazinane ring can be oxidized to introduce new functional groups. For example, substituted 1,3-thiazinan-4-ones can be oxidized using potassium permanganate (B83412) (KMnO4) to yield the corresponding 1,3-thiazinan-4-one-1,1-dioxide derivatives. semanticscholar.orgnih.gov This transformation not only modifies the electronic properties of the ring but also provides access to a different class of 1,3-thiazinane derivatives.
The following table provides examples of derivatization at the nitrogen and sulfur heteroatoms of the 1,3-thiazinane ring.
| Starting Material | Reagent(s) | Product | Reference |
| 1,3-Thiazinane-2-thione | Acylating agent | N-acylated 1,3-thiazinane-2-thione | ub.edu |
| Substituted 1,3-thiazinan-4-ones | KMnO4 | 1,3-Thiazinan-4-one-1,1-dioxide derivatives | semanticscholar.orgnih.gov |
Carbon-Center Functionalization of the 1,3-Thiazinane Ring
Functionalization of the carbon framework of the 1,3-thiazinane ring is crucial for creating structural diversity and tuning molecular properties. Modern synthetic methods have enabled the introduction of a wide array of substituents at various positions of the heterocyclic core.
A prominent strategy involves multi-component reactions. For instance, 2- and 2,3-substituted-1,3-thiazinan-4-ones can be synthesized by reacting 3-mercaptopropionic acid with ammonia or primary amines and various aryl aldehydes. nih.govsemanticscholar.org This approach allows for the direct incorporation of different aryl groups at the C2 position.
Another notable method is the introduction of organometallic moieties. Ferrocene-containing 1,3-thiazinan-2-imines have been synthesized through the reaction of 3-arylamino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate in an acidic medium. nih.gov The process involves the in-situ generation of β-hydroxy thioureas, facilitated by ultrasound irradiation, followed by acid-catalyzed cyclization to yield 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines. nih.gov
Furthermore, the 1,3-thiazinane ring can be functionalized with phosphonate (B1237965) groups. Cyclo-condensation of iminophosphonates with 3-mercaptopropionic acid furnishes 1,3-thiazinan-4-ones bearing a phosphonate substituent at the C2 position in good yields. nih.gov To generate extensive molecular diversity, solid-phase synthesis has been employed to create combinatorial libraries of 2-amino-1,3-thiazine-5-carboxylates. units.it This high-throughput approach allows for systematic variation at all positions of the thiazinane scaffold. units.it
| Methodology | Key Reactants | Reagents/Conditions | Resulting Functionalization | Reference |
|---|---|---|---|---|
| Multi-component Reaction | 3-Mercaptopropionic acid, Ammonia/Primary amines, Aryl aldehydes | - | 2-Aryl and 2,3-disubstituted 1,3-thiazinan-4-ones | nih.govsemanticscholar.org |
| Organometallic Functionalization | 3-Arylamino-1-ferrocenylpropan-1-ols, Phenyl isothiocyanate | Acidic medium, Ultrasound irradiation | 6-Ferrocenyl-1,3-thiazinan-2-imines | nih.gov |
| Phosphonate Incorporation | Iminophosphonates, 3-Mercaptopropionic acid | Cyclo-condensation | 2-Phosphonate-1,3-thiazinan-4-ones | nih.gov |
| Solid-Phase Synthesis | Polymer-supported β-keto esters, Thioureas | Stepwise assembly on solid support | Libraries of 2-amino-1,3-thiazine-5-carboxylates | units.it |
Synthesis of Fused and Spiro-1,3-Thiazinane Architectures
Building upon the 1,3-thiazinane core, chemists have developed methodologies to construct more complex molecular frameworks, including fused and spirocyclic systems. These advanced architectures are of significant interest in medicinal chemistry and materials science.
Fused 1,3-Thiazinane Systems
Fused architectures are created by annulating a second ring onto the 1,3-thiazinane scaffold. A key example is the synthesis of thiazinoquinazoline derivatives. These compounds can be formed through the condensation of quinazoline-3-thione with bifunctional reagents such as 3-chloropropionic acid or 1,3-dibromopropane. nih.gov
A more versatile approach involves one-pot, three-component reactions. The synthesis of pyrimido[2,1-b] nih.govbeilstein-journals.orgthiazine (B8601807) derivatives has been achieved by reacting 2-amino-4H-1,3-thiazin-4-one derivatives with an isocyanide and a dialkyl acetylenedicarboxylate (B1228247). mdpi.comnih.gov This efficient method constructs the fused pyrimidine (B1678525) ring in a single step, yielding products in good yields of 76-85%. mdpi.comnih.gov
| Fused System | Key Reactants | Reaction Type | Reference |
|---|---|---|---|
| Thiazinoquinazolines | Quinazoline-3-thione, 3-Chloropropionic acid or 1,3-Dibromopropane | Condensation/Cyclization | nih.gov |
| Pyrimido[2,1-b] nih.govbeilstein-journals.orgthiazines | 2-Amino-4H-1,3-thiazin-4-one, Isocyanide, Dialkyl acetylenedicarboxylate | One-pot Three-component Reaction | mdpi.comnih.gov |
Spiro-1,3-Thiazinane Architectures
Spiro compounds feature two rings connected through a single common atom. The synthesis of spiro-1,3-thiazinanes often involves a cyclization step onto a pre-formed imine. For instance, fluorinated spiro[indoline-3,2′- nih.govbeilstein-journals.orgthiazinane]-2,4′-diones are synthesized via a one-pot reaction. nih.gov The process begins with the formation of a Schiff's base from fluorinated indole-2,3-diones (isatins) and an aniline, which is then cyclized in situ with 3-mercaptopropanoic acid to afford the spiro product. nih.gov The efficiency of this reaction can be significantly improved by using microwave irradiation. nih.gov
| Spiro System | Key Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Spiro[indoline-3,2′- nih.govbeilstein-journals.orgthiazinane]-2,4′-diones | Indole-2,3-diones (Isatins), Anilines, 3-Mercaptopropanoic acid | One-pot Condensation/Cyclization | Microwave irradiation improves yield. | nih.gov |
Integration of Green Chemistry Principles in 1,3-Thiazinane Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. mdpi.com These principles are increasingly being applied to the synthesis of 1,3-thiazinane and its derivatives. nih.gov
Alternative energy sources such as microwave and ultrasound irradiation are key tools in green synthesis. Microwave-assisted synthesis has been successfully used to improve the yield of spiro[indole-3,2- nih.govbeilstein-journals.orgthiazinane]-2,4-diones. nih.gov Similarly, the cyclization of certain chalcones with thiourea to produce 1,3-thiazine derivatives can be efficiently carried out under microwave irradiation. nih.govmdpi.com Ultrasound has been employed to facilitate the formation of reaction intermediates at lower temperatures and in shorter time frames, as seen in the synthesis of ferrocene-containing thiazinanes. nih.govnih.gov
Solvent choice is another critical aspect of green chemistry. Efforts have been made to replace hazardous organic solvents with greener alternatives or to eliminate them entirely. A one-pot, solvent-free synthesis of spiro[indole-3,2- nih.govbeilstein-journals.orgthiazinane]-2,4-diones has been reported from the reaction of an intermediate with 3-mercaptopropionic acid. nih.gov Other approaches utilize environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net Furthermore, mechanochemical methods, such as grinding, have been used in conjunction with catalysts like DABCO for the green synthesis of 1,3-thiazine derivatives. researchgate.net
| Green Principle | Method | Example Application | Advantage | Reference |
|---|---|---|---|---|
| Energy Efficiency | Microwave Irradiation | Synthesis of spiro[indoline-3,2′- nih.govbeilstein-journals.orgthiazinane]-2,4′-diones | Improved yield, Reduced reaction time | nih.gov |
| Energy Efficiency | Ultrasound Irradiation | In-situ generation of β-hydroxy thiourea intermediates | Lower temperature, Shorter time | nih.govnih.gov |
| Waste Reduction | Solvent-Free Synthesis | One-pot synthesis of spiro[indole-3,2- nih.govbeilstein-journals.orgthiazinane]-2,4-diones | Elimination of hazardous solvents | nih.gov |
| Catalysis | Grinding with Catalyst | DABCO-catalyzed synthesis of 1,3-thiazine derivatives | Efficient, reduced solvent use | researchgate.net |
Chemical Reactivity and Mechanistic Elucidations of 1,3 Thiazinane Systems
Oxidative Transformations of the 1,3-Thiazinane (B8806883) Ring Sulfur
The sulfur atom in the 1,3-thiazinane ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations significantly alter the electronic and steric properties of the molecule, influencing its reactivity and biological profile.
Detailed research has demonstrated the effective oxidation of 2,3-substituted-1,3-thiazinan-4-ones to their corresponding 1,1-dioxide derivatives. nih.govsemanticscholar.org A common method employs potassium permanganate (B83412) (KMnO₄) as the oxidizing agent, yielding the 1,3-thiazinan-4-one-1,1-dioxide derivatives in yields ranging from 27% to 95%. nih.govmdpi.com
Another established oxidative pathway involves the use of 30% hydrogen peroxide (H₂O₂) in methanol, catalyzed by a trace amount of tungsten oxide (WO₃). nih.govmdpi.com This method has been successfully applied to the synthesis of 3-alkyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one 1,1-dioxides. nih.govmdpi.com The reaction proceeds by first oxidizing an intermediate imine product, which is then cyclized with mercaptopropionic acid to form the thiazinane ring, followed by oxidation of the ring's sulfur atom. nih.gov
| Substrate | Oxidizing Agent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2,3-substituted-1,3-thiazinan-4-ones | KMnO₄ | 1,3-Thiazinan-4-one-1,1-dioxide derivatives | 27–95 | nih.govmdpi.com |
| 3-Alkyl-2-(4-methylthiophenyl)-1,3-thiazinan-4-one | 30% H₂O₂ / WO₃, Methanol | 3-Alkyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one 1,1-dioxide | 35–75 | nih.gov |
Reductive Pathways of the 1,3-Thiazinane System
While oxidation of the sulfur atom is a common transformation, reductive pathways of the 1,3-thiazinane system often involve ring-opening reactions. The stability of the 1,3-thiazinane ring is pH-dependent. For instance, N-substituted 1,3-thiazinane-4-ones are relatively stable in aqueous alkaline media but are susceptible to hydrolysis under acidic conditions. nih.govmdpi.com
Treatment of these compounds with concentrated hydrochloric acid (HCl) leads to the formation of thioester derivatives. nih.govmdpi.com The proposed mechanism involves an acid-catalyzed elimination of the substituent on the nitrogen, followed by the addition of a nucleophile to the resulting intermediate. Subsequent hydrolysis of the imine intermediate leads to the ring-opened acyclic product. nih.gov This acid-catalyzed ring-opening represents a significant reductive pathway, breaking the heterocyclic structure to yield linear thioesters.
Reactivity of Ring Nitrogen and Carbon Atoms Towards Fused Heterocycle Formation
The nitrogen and carbon atoms of the 1,3-thiazinane ring are key players in the construction of fused heterocyclic systems. The reactivity of these atoms allows for the annulation of additional rings, leading to complex polycyclic structures.
A notable example is the synthesis of 4-oxo-4,6-dihydropyrimido[2,1-b] nih.govnih.govthiazine-6,7-dicarboxylates. mdpi.comnih.gov This is achieved through a one-pot, three-component reaction involving 2-amino-4H-1,3-thiazin-4-one derivatives, an isocyanide, and a dialkyl acetylenedicarboxylate (B1228247) (such as DMAD or DEtAD). mdpi.comnih.gov The reaction proceeds through the formation of a zwitterionic intermediate from the isocyanide and the acetylenedicarboxylate. mdpi.com The acidic proton on the 2-amino group of the thiazinone then reacts with this zwitterion, initiating a cyclization process that results in the fused pyrimido[2,1-b] nih.govnih.govthiazine (B8601807) system with yields typically ranging from 76% to 85%. mdpi.comnih.gov
The mechanism is believed to involve the initial nucleophilic attack of the ring nitrogen of the thiazinone onto the zwitterionic adduct, followed by an intramolecular cyclization and subsequent rearrangement to afford the final fused product. mdpi.com
| 1,3-Thiazinane Derivative | Reactants | Fused Heterocycle Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-4H-1,3-thiazin-4-one | Isocyanide, Dialkyl acetylenedicarboxylate | 4-Oxo-4,6-dihydropyrimido[2,1-b] nih.govnih.govthiazine-6,7-dicarboxylate | 76-85 | mdpi.comnih.gov |
| 2-Amino-6-methyl-4H-1,3-thiazin-4-one | tert-Butyl isocyanide, Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 2-(tert-butylamino)-8-methyl-4-oxo-4,6-dihydropyrimido[2,1-b] nih.govnih.govthiazine-6,7-dicarboxylate | 85 | nih.gov |
| 2-Amino-6-phenyl-4H-1,3-thiazin-4-one | Cyclohexyl isocyanide, Diethyl acetylenedicarboxylate (DEtAD) | Diethyl 2-(cyclohexylamino)-4-oxo-8-phenyl-4,6-dihydropyrimido[2,1-b] nih.govnih.govthiazine-6,7-dicarboxylate | 81 | nih.gov |
Investigations into Intramolecular Cyclization and Ring Rearrangement Mechanisms
Intramolecular reactions are fundamental in the synthesis and transformation of 1,3-thiazinane derivatives. These reactions can lead to the formation of the thiazinane ring itself or to subsequent rearrangements of the heterocyclic structure.
The synthesis of (Z)-2-[(2,4-dimethylphenyl)imino]-1,3-thiazinan-4-one provides a clear example of intramolecular cyclization. nih.gov The process begins with the reaction of 3-chloropropionyl chloride with potassium thiocyanate (B1210189) and 2,4-dimethylaniline (B123086) to form N-(3-chloropropionyl)-N'-(2,4-dimethylphenyl)thiourea. nih.gov This linear precursor then undergoes an intramolecular cyclization to form the 1,3-thiazinan-4-one ring. nih.gov
Ring rearrangements, such as the Hoffman rearrangement, have also been observed in systems containing a 1,3-thiazinane-like structure. For example, cyclic sulfamoyl acetamides, formed by treating sulfamoyl acetamides with 1-bromo-3-chloropropane, undergo a Hoffman rearrangement using phenyliodine(II) diacetate (PhI(OAc)₂), leading to rearranged sulfamoyl acetamide (B32628) products in moderate yields (58–68%). nih.govmdpi.com Ring expansion is another type of rearrangement that can occur, typically when a carbocation is formed adjacent to a strained ring, although specific examples directly involving 1,3-thiazinane hydrochloride are less common in the literature. chemistrysteps.commasterorganicchemistry.com
Tautomeric Equilibria and Isomeric Forms in 1,3-Thiazinane Chemistry
Tautomerism is a significant phenomenon in the chemistry of 1,3-thiazinane derivatives, particularly those with exocyclic double bonds. An interesting case is the equilibrium between the 1,3-thiazinane and the 5,6-dihydro-4H-1,3-thiazine tautomers. nih.govacs.org
Recent studies on gold-catalyzed formation of these systems have revealed that the predominant tautomeric form can depend on the physical state of the compound. nih.govacs.orgacs.org For certain derivatives, the 1,3-thiazinane isomer, with an endocyclic NH group and an exocyclic imine (C=N) bond, is favored in the crystalline solid state. nih.govacs.org This was confirmed by X-ray diffraction studies which showed the NH group within the ring. acs.orgacs.org
In contrast, when dissolved in a solvent like deuterated acetone (B3395972) (CD₃COCD₃), the 5,6-dihydro-4H-1,3-thiazine tautomer becomes the unique or predominant species. nih.govacs.org This tautomer features an exocyclic amino group and an endocyclic C=N bond. The structural elucidation in solution was performed using various NMR experiments, such as COSY and HMBC, which showed correlations consistent with the NH group being outside the ring. acs.org This phase-dependent tautomerism represents a crucial aspect of 1,3-thiazinane chemistry, with potential implications for their reactivity and biological interactions. nih.govacs.org
| Tautomeric Form | Key Structural Feature | Predominant State | Evidence | Reference |
|---|---|---|---|---|
| 1,3-Thiazinane Isomer | Endocyclic NH, Exocyclic C=N | Solid (Crystal) | X-ray Diffraction | nih.govacs.orgacs.org |
| 5,6-Dihydro-4H-1,3-thiazine Isomer | Exocyclic NH₂, Endocyclic C=N | Solution | NMR Spectroscopy (COSY, HMBC) | nih.govacs.orgacs.org |
Advanced Structural Characterization and Spectroscopic Analysis of 1,3 Thiazinane Hydrochloride
X-ray Diffraction Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 1,3-thiazinane (B8806883) hydrochloride, this technique would provide precise data on bond lengths, bond angles, and the conformation of the thiazinane ring, which typically adopts a chair-like conformation. It would also reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion and the heterocyclic amine. However, no specific crystallographic data or published crystal structures for 1,3-thiazinane hydrochloride were found.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is a primary tool for elucidating the structure of molecules in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals would be expected for the protons on each of the four carbon atoms of the heterocyclic ring. The chemical shifts (δ) would be influenced by their proximity to the nitrogen and sulfur atoms. Protons on carbons adjacent to the heteroatoms (C2, C4, C6) would typically appear at a lower field compared to the protons on C5. The hydrochloride salt formation would lead to the protonation of the nitrogen atom, causing a significant downfield shift for the N-H proton and adjacent methylene (B1212753) protons. Spin-spin coupling patterns would help to establish the connectivity between adjacent protons. Despite the utility of this technique, specific ¹H NMR spectral data for this compound is not available in the retrieved sources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A spectrum for this compound would be expected to show four distinct signals, one for each carbon atom in the heterocyclic ring (C2, C4, C5, C6). The chemical shifts of these carbons would be characteristic of their chemical environment, with carbons bonded to the nitrogen and sulfur atoms appearing at a lower field. As with ¹H NMR, specific ¹³C NMR data for this compound could not be located.
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would include N-H stretching vibrations for the secondary ammonium (B1175870) salt, C-H stretching for the methylene groups, C-N stretching, and C-S stretching vibrations. The presence of the hydrochloride would be confirmed by the broad N-H stretching band characteristic of an ammonium salt. No experimentally obtained IR spectrum for this compound is available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, the mass spectrum would show the molecular ion peak corresponding to the free base (1,3-thiazinane), C₄H₉NS, allowing for the determination of its molecular weight. The fragmentation pattern, resulting from the breakdown of the molecular ion, would provide further structural information and would be characteristic of the 1,3-thiazinane ring structure. Specific mass spectrometry data for this compound is not documented in the available results.
Comprehensive Elemental Analysis for Stoichiometric Validation
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, chlorine) in a compound. For this compound (C₄H₁₀ClNS), the theoretical elemental composition can be calculated. Experimental analysis of a pure sample should yield percentages that are in close agreement with these theoretical values, thereby confirming the compound's empirical formula and stoichiometry. However, no published elemental analysis data for this compound was found.
Theoretical and Computational Chemistry Studies of 1,3 Thiazinane Hydrochloride
Density Functional Theory (DFT) Applications in 1,3-Thiazinane (B8806883) Research
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of heterocyclic compounds, including derivatives of 1,3-thiazinane. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP, provide a balance between computational cost and accuracy, making them suitable for studying the geometries, electronic properties, and reactivity of these molecules. sciepub.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap generally signifies high stability and low reactivity. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thz1 | -6.505 | -0.898 | 5.607 |
| Thz2 | -6.425 | -0.871 | 5.554 |
| Thz3 | -6.621 | -0.121 | 6.500 |
| Thz4 | -6.423 | -0.898 | 5.525 |
| Thz5 | -6.331 | -0.889 | 5.442 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." sciepub.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These global descriptors provide a general overview of a molecule's reactivity profile. researchgate.net For a more detailed understanding, local reactivity descriptors are employed. The Fukui function and the dual descriptor are used to identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. sciepub.com For thiazine (B8601807) derivatives, such analyses have indicated that the sulfur and nitrogen atoms of the thiazine ring are often the primary electrophilic and nucleophilic sites, respectively. researchgate.netsciepub.com
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| Thz1 | 3.701 | 2.803 | 2.441 |
| Thz2 | 3.648 | 2.777 | 2.395 |
| Thz3 | 3.370 | 3.250 | 1.745 |
| Thz4 | 3.660 | 2.762 | 2.423 |
| Thz5 | 3.610 | 2.721 | 2.396 |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible six-membered ring system like 1,3-thiazinane, MD simulations are invaluable for exploring its conformational landscape (e.g., chair, boat, twist-boat conformations) and understanding how it interacts with its environment, such as solvent molecules or biological macromolecules. These simulations can reveal the stability of different conformations and the energetic barriers between them, providing a dynamic picture of the molecule's behavior.
In Silico Modeling for Reaction Pathway Prediction and Optimization
Computational chemistry offers powerful tools for elucidating chemical reaction mechanisms and predicting the most likely pathways for synthesis. While specific studies on the reaction pathway prediction for 1,3-thiazinane hydrochloride are not extensively documented, the methodology is well-established. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates. This allows for the calculation of activation energies, which are crucial for predicting reaction rates and identifying the most favorable synthetic routes. Such in silico modeling can guide experimental work by suggesting optimal reaction conditions (e.g., temperature, catalyst) to improve yields and minimize byproducts, thus accelerating the process of chemical synthesis and optimization. researchgate.netnih.gov
Computational Studies on Protonation States and Stability of 1,3-Thiazinane Hydrochlorides
The hydrochloride salt of 1,3-thiazinane implies that the molecule exists in a protonated state. Computational studies are essential for understanding the effects of this protonation. Using quantum chemical methods, it is possible to determine the most likely site of protonation—for 1,3-thiazinane, this is expected to be the nitrogen atom due to its basicity.
Furthermore, these calculations can quantify the stability of the resulting ammonium (B1175870) ion and analyze how protonation alters the molecule's geometry and conformational preferences. Studies on analogous heterocyclic systems, such as tetrahydro-1,3-oxazine, have shown that the formation of such ions is a critical first step in many chemical reactions. Computational analysis can reveal the relative stabilities of different protonated forms and their conformations, providing fundamental insights into the behavior of this compound in various chemical and biological contexts.
Non Clinical Applications and Investigative Roles of 1,3 Thiazinane Derivatives
Role as Intermediates in the Synthesis of Complex Heterocyclic Compounds
The 1,3-thiazinane (B8806883) framework is a valuable structural motif that serves as an intermediate in the synthesis of a wide array of more complex heterocyclic compounds. pharmacophorejournal.com Its inherent reactivity and stereochemistry allow for its use in constructing fused and spiro-heterocyclic systems. semanticscholar.org The nitrogen and sulfur atoms within the ring provide reactive sites for various chemical transformations. pharmacophorejournal.com
Synthetic chemists have utilized 1,3-thiazinane derivatives to build bicyclic and polycyclic structures. For instance, they form the foundational framework for creating cephalosporin (B10832234) antibiotics, which feature a fused β-lactam ring. naturalspublishing.com Various synthetic strategies, such as condensation, cyclo-addition, and ring transformation reactions, employ 1,3-thiazinanes as starting materials or key intermediates. pharmacophorejournal.com One-pot, three-component cyclocondensation reactions involving an aldehyde, an amine (like 2-morpholinoethanamine), and 3-mercaptopropionic acid can yield substituted 1,3-thiazinan-4-ones. nih.gov Similarly, reactions between acryloyl chloride and thiourea (B124793) derivatives lead to the formation of 3-substituted-1,3-thiazinane-4-one hydrochlorides. nih.gov These examples underscore the role of the 1,3-thiazinane nucleus as a versatile scaffold for accessing a diverse range of complex heterocyclic architectures with potential applications in medicinal and materials science. semanticscholar.orgnih.gov
Applications in Corrosion Inhibition Research for Metallic Substrates
Derivatives of 1,3-thiazinane have been identified as effective corrosion inhibitors for metallic substrates, particularly for mild steel in acidic environments. dlsu.edu.ph These organic compounds function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion. dlsu.edu.ph The presence of heteroatoms like nitrogen and sulfur, along with π-electrons in some derivatives, facilitates this adsorption process. dlsu.edu.ph
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to evaluate their performance. acs.orgacs.org Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. dlsu.edu.phmdpi.com The inhibition efficiency of these compounds is dependent on their concentration, with higher concentrations generally providing greater protection. acs.orgresearchgate.net For example, studies on certain 1,3-thiazin-2-amine derivatives have demonstrated inhibition efficiencies as high as 99%. dlsu.edu.ph Quantum chemical calculations using Density Functional Theory (DFT) are also used to correlate the molecular properties of the thiazine (B8601807) derivatives with their observed inhibition efficiency, analyzing parameters like the energy of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO). dlsu.edu.ph
| Inhibitor Compound | Metal Substrate | Corrosive Medium | Maximum Inhibition Efficiency (%) | Technique(s) Used |
|---|---|---|---|---|
| 6-(4-methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine (AT) | Mild Steel | 1M H₂SO₄ | 99% | Weight loss, Potentiodynamic polarization, EIS |
| Ethyl 3-hydroxy-8-methyl-4-oxo-6-phenyl-2-(p-toly)-4,6-dihydropyrimido[2,1-b] mdpi.comnih.govthiazine-7-carboxylate (PT) | Carbon Steel | 1.0 M HCl | 95% | EIS, Potentiodynamic polarization |
| 1-ethyl-4H-benzo[d] mdpi.comnih.govthiazin-1-ium bromide (BTB) | X-65 Carbon Steel | Oil Well Formation Water (H₂S environment) | 93.4% | Potentiodynamic polarization, EIS |
| 1,3,5-triphenyl-1,3,5-triazinane (TZ) | L-80 Steel | 15% HCl | 90% | Electrochemical, AFM, DFT |
Biochemical Investigations and Mechanistic Probes
1,3-Thiazinane derivatives are known to form in biological systems through the non-enzymatic condensation of the amino acid homocysteine (Hcy) or its cyclic thioester, homocysteine thiolactone (HTL), with various aldehydes. nih.govnih.gov A prominent example is the reaction between homocysteine and formaldehyde, which yields 1,3-thiazinane-4-carboxylic acid (TCA). nih.govresearchgate.net This reaction has been confirmed to occur in vivo, as TCA has been identified and quantified in human urine. nih.govnih.gov
The mechanism of this condensation involves the amino group of homocysteine thiolactone reacting with the aldehyde. nih.gov This forms an intermediate carbinolamine adduct. nih.gov A key feature of this reaction is that the formation of the carbinolamine group significantly increases the reactivity of the thioester bond in HTL by approximately 10,000-fold. nih.gov This is followed by the hydrolysis of the thioester bond, facilitated by the neighboring carbinolamine group, and a subsequent attack by the liberated thiolate group on the aldehyde-derived carbon, leading to the stable six-membered 1,3-thiazinane ring. nih.gov This facile formation of tetrahydrothiazines may serve as a pathway for the elimination of reactive compounds like HTL from the body. nih.gov
Certain thiazine derivatives have been identified as valuable tools for biochemical research, particularly in studies involving free radicals and electron transfer processes. nih.gov Compounds such as 4-hydroxy-N′-(benzylidene)-2H-benzo[e] dlsu.edu.phmdpi.comthiazine-3-carbohydrazide 1,1-dioxides possess radical scavenging activities. nih.gov This property makes them useful as mechanistic probes in investigating biological pathways where free radicals are generated, such as in respiratory and photosynthetic electron transport chains. nih.gov The ability of these compounds to interact with and neutralize free radicals allows researchers to study the role of oxidative stress in various physiological and pathological processes.
Agricultural and Botanical Applications: Plant Growth Promotion
Research into the non-clinical applications of 1,3-thiazinane derivatives has extended into the agricultural sector, where certain compounds have demonstrated plant growth-promoting effects. saudijournals.combenthamdirect.com Studies on various flowering plants, including Papaver rhoeas (common poppy), Dianthus chinensis (China pink), and Calendula officinalis (pot marigold), have shown that treatment with specific 1,3-thiazine derivatives can lead to enhanced morphological characteristics compared to untreated control groups. naturalspublishing.comsaudijournals.com Observed benefits include significant increases in shoot growth and a considerable rise in the number of leaves on the treated plants. naturalspublishing.comsaudijournals.com These findings suggest a potential role for these compounds as plant growth regulators, which could be developed for use in horticulture and agriculture to improve plant vigor and yield. naturalspublishing.com
Advanced Analytical Methodologies for 1,3 Thiazinane Hydrochloride Research
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are central to the analytical workflow of 1,3-Thiazinane (B8806883) hydrochloride, offering powerful separation capabilities that are essential for both qualitative and quantitative analysis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are two of the most prominent techniques employed in this field.
Due to the polar nature and limited volatility of 1,3-Thiazinane hydrochloride, direct analysis by GC-MS is challenging. Therefore, a crucial step in the analytical process is the chemical derivatization of the molecule. jfda-online.comnih.govresearchgate.netresearchgate.net Derivatization modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. jfda-online.comresearchgate.net
Derivatization Strategies:
Common derivatization approaches for compounds containing secondary amine functionalities, such as 1,3-thiazinane, include silylation and acylation. jfda-online.comresearchgate.netresearchgate.net
Silylation: This involves replacing the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS derivative is significantly more volatile and produces characteristic mass spectra. mdpi.combrjac.com.br
Acylation: This method introduces an acyl group to the nitrogen atom. Reagents such as isobutyl chloroformate (IBCF) in the presence of a catalyst like pyridine (B92270) have been successfully used for the derivatization of related 1,3-thiazinane structures. nih.govnih.gov This process enhances the hydrophobicity of the molecule, facilitating its extraction into an organic solvent prior to GC-MS analysis. nih.gov
GC-MS Analysis of Derivatized 1,3-Thiazinane:
Following derivatization, the sample is introduced into the GC-MS system. The gas chromatograph separates the derivatized 1,3-thiazinane from other components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification.
A study on the closely related compound, 1,3-thiazinane-4-carboxylic acid (TCA), provides a relevant example of a validated GC-MS method. In this study, TCA was derivatized with isobutyl chloroformate. nih.govnih.govresearchgate.net The resulting derivative was then analyzed by GC-MS.
Table 7.1: Example GC-MS Conditions for a Derivatized 1,3-Thiazinane Analog
| Parameter | Condition |
| Derivatization Reagent | Isobutyl chloroformate (IBCF) with pyridine |
| Extraction Solvent | Ethyl acetate |
| GC Column | HP-5MS (or equivalent) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial temperature of 70°C, ramped to 280°C |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Detection Mode | Selected Ion Monitoring (SIM) |
This table is illustrative and based on methods for a similar compound. Specific conditions for this compound would require optimization.
For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed. In SIM mode, the mass spectrometer is set to detect only specific ions that are characteristic of the derivatized 1,3-thiazinane. This significantly enhances the sensitivity and selectivity of the analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds, including hydrochloride salts. ptfarm.plresearchgate.net It is particularly well-suited for the analysis of polar, non-volatile compounds like this compound without the need for derivatization. HPLC can be effectively used to determine the purity of this compound and to quantify its concentration in various samples.
Chromatographic Conditions:
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for polar analytes. nih.gov In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.
Table 7.2: Typical RP-HPLC Parameters for the Analysis of a Hydrochloride Salt
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector (if the molecule has a chromophore) or a universal detector like an Evaporative Light Scattering Detector (ELSD) for compounds without a strong chromophore. lcms.cz |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
These parameters are general and would need to be optimized for the specific analysis of this compound.
Since 1,3-thiazinane is a saturated heterocyclic compound, it may not possess a significant chromophore for UV detection. nih.gov In such cases, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or derivatization to introduce a chromophore can be employed. lcms.cz HILIC (Hydrophilic Interaction Liquid Chromatography) coupled with ELSD has been shown to be effective for the analysis of pharmaceutical counterions and could be a suitable approach for quantifying the hydrochloride salt of 1,3-thiazinane. lcms.cz
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds. scirp.orggoogle.com However, for saturated heterocyclic compounds like 1,3-thiazinane which lack a strong chromophore, direct spectrophotometric analysis is often not feasible. nih.govacs.org To overcome this limitation, indirect methods involving the formation of a colored complex or a derivative with strong UV-Vis absorption can be developed. researchgate.netnih.govnih.gov
One potential approach involves a complexation reaction. For instance, a method for the spectrophotometric determination of mexiletine (B70256) hydrochloride utilized complexing reagents like methyl orange or xylenol orange to form a colored ion-pair that could be measured in the visible region. researchgate.net A similar strategy could be explored for this compound.
Another possibility is to use a derivatization reaction that introduces a chromophore. For example, a method for the determination of hydrazine (B178648) involves its reaction with bromine, and the unreacted bromine is then used to bleach a dye, with the change in absorbance being proportional to the hydrazine concentration. acs.org
Table 7.3: Illustrative Steps for an Indirect Spectrophotometric Assay
| Step | Description |
| 1. Reaction | Reaction of this compound with a suitable chromogenic or complexing agent. |
| 2. Color Development | Optimization of reaction conditions (e.g., pH, temperature, reaction time) to ensure stable and complete color formation. |
| 3. Measurement | Measurement of the absorbance of the resulting colored solution at its wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. |
| 4. Quantification | Construction of a calibration curve by plotting absorbance versus known concentrations of this compound standards. The concentration of an unknown sample can then be determined from this curve. |
The specific reagents and conditions would need to be developed and validated for this compound.
Method Validation and Reproducibility in Analytical Assays for 1,3-Thiazinane Hydrochlorides
Method validation is a critical component of analytical research, ensuring that a developed method is suitable for its intended purpose. rsc.orgaltabrisagroup.compharmtech.comsindromedown.netresearchgate.net The validation process for analytical assays of this compound should follow established guidelines, such as those from the International Council for Harmonisation (ICH). altabrisagroup.compharmtech.com
The key parameters that are evaluated during method validation include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. nih.gov
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve. nih.govnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies where a known amount of the analyte is added to a sample and the percentage recovery is calculated. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A study on the GC-MS analysis of 1,3-thiazinane-4-carboxylic acid demonstrated the validation of these parameters. The assay linearity was observed within a 1–50 µmol L⁻¹ range, and the lowest concentration on the calibration curve was recognized as the LOQ. nih.govnih.govresearchgate.net
Table 7.4: Typical Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
These criteria are general and may vary depending on the specific application and regulatory requirements.
By rigorously applying these advanced analytical methodologies and ensuring their proper validation, researchers can obtain reliable and reproducible data on this compound, which is essential for advancing scientific understanding and potential applications of this compound.
Emerging Research Directions and Future Perspectives in 1,3 Thiazinane Hydrochloride Chemistry
Development of Innovative and Sustainable Synthetic Routes for 1,3-Thiazinane (B8806883) Scaffolds
Recent research has emphasized the development of green and sustainable synthetic methods for constructing 1,3-thiazinane scaffolds, moving away from traditional, often harsh, reaction conditions. nih.gov These modern approaches aim to be more environmentally friendly, cost-effective, and efficient.
One notable advancement is the use of microwave irradiation. researchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For instance, the synthesis of 6-arylamino-5-cyano-2,3-dihydro-1,3-thiazin-4(1H)-ones has been successfully achieved through the condensation of 3-arylamino-2-cyano-3-mercapto-acrylamides with various aldehydes under microwave irradiation. researchgate.net
Ultrasound-assisted synthesis is another green approach that has been applied to the synthesis of 1,3-thiazinane derivatives. nih.gov Sonication can enhance reaction rates and yields by providing the necessary activation energy through acoustic cavitation.
Furthermore, the use of natural catalysts, such as lemon juice, has been explored as an eco-friendly alternative to conventional acid or base catalysts. researchgate.net This approach aligns with the principles of green chemistry by utilizing renewable resources and avoiding hazardous reagents. A one-pot, multi-component reaction catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG) 400 has also been developed for the efficient synthesis of 1,3-thiazine derivatives at a mild temperature of 45°C. nih.gov
These innovative synthetic strategies are not only more sustainable but also provide access to a diverse range of 1,3-thiazinane derivatives for further investigation.
Table 1: Comparison of Synthetic Methodologies for 1,3-Thiazinane Scaffolds
| Methodology | Key Advantages | Example Application |
| Microwave-Assisted Synthesis | Rapid reaction times, Increased yields, Cleaner reactions | Synthesis of 6-arylamino-5-cyano-2,3-dihydro-1,3-thiazin-4(1H)-ones researchgate.net |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, Improved yields | N-alkylation of sodium saccharin (B28170) with methyl chloroacetate (B1199739) nih.gov |
| Natural Catalysts (e.g., Lemon Juice) | Environmentally friendly, Renewable resource, Avoids hazardous reagents | Condensation reactions for 1,3-thiazinone synthesis researchgate.net |
| Multi-component Reactions (e.g., CAN in PEG-400) | High efficiency, One-pot synthesis, Mild reaction conditions | Preparation of substituted 1,3-thiazine derivatives nih.gov |
Exploration of Unexplored and Stereoselective 1,3-Thiazinane Hydrochloride Derivatives
The exploration of novel this compound derivatives with unique structural features and stereochemistry is a key focus in medicinal chemistry. Researchers are actively investigating derivatives that are fused with other heterocyclic rings, as well as spiro-derivatives, to expand the chemical space and biological activity of this scaffold.
For example, the synthesis of pyrimido[2,1-b] nih.govnaturalspublishing.comthiazine (B8601807) derivatives has been achieved through a reaction involving an isocyanide, a dialkyl acetylenedicarboxylate (B1228247), and thiouracil. nih.gov Similarly, imidazo[2,1-b] nih.govnaturalspublishing.comthiazine derivatives have been synthesized and evaluated for their anti-inflammatory properties. mdpi.com
Stereoselectivity is another crucial aspect of modern synthetic chemistry, as the three-dimensional arrangement of atoms in a molecule can significantly impact its biological activity. The stereoselective synthesis of 2-substituted amino-5,6-dihydro-4H-1,3-thiazines has been reported, involving an intramolecular sulpha-Michael reaction of allyl thiourea (B124793). naturalspublishing.com Another stereoselective synthesis of a cyclic ketene (B1206846) S,N-acetal was achieved through the reaction of a thiocarbamoyl derivative with 1,3-dibromopropane. nih.gov
The synthesis of ferrocene-containing 1,3-thiazinan-2-imines has also been explored, demonstrating the versatility of the 1,3-thiazinane scaffold in incorporating organometallic moieties. nih.gov These unexplored and stereochemically defined derivatives hold promise for the development of highly specific and potent research probes.
Advancements in Computational Modeling for Structure-Reactivity Correlations
Computational modeling has become an indispensable tool in modern drug discovery and chemical research, providing valuable insights into the structure-activity relationships (SAR) and structure-reactivity correlations of 1,3-thiazinane derivatives. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are being employed to rationalize experimental findings and guide the design of new compounds. nih.govresearchgate.net
2D-QSAR and 3D-QSAR studies have been utilized to build predictive models that correlate the structural features of 1,3-thiazine derivatives with their biological activities. nih.gov For instance, these models have been applied to identify potential lead compounds for anti-influenza activity by targeting the H1N1 neuraminidase. nih.gov
Molecular docking simulations provide a virtual representation of how a ligand (in this case, a 1,3-thiazinane derivative) binds to a biological target, such as an enzyme or receptor. nih.gov This information is crucial for understanding the molecular basis of activity and for designing derivatives with improved binding affinity and selectivity.
DFT studies are employed to investigate the electronic properties and reactivity of molecules. sciepub.com By calculating parameters such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP), researchers can predict the reactive sites of a molecule and its stability. sciepub.comresearchgate.net For example, DFT calculations have been used to show that the sulfur and nitrogen atoms of the thiazinane ring are the primary electrophilic and nucleophilic sites, respectively. sciepub.com
These computational approaches not only accelerate the research process by prioritizing the synthesis of promising compounds but also contribute to a deeper understanding of the chemical and biological properties of 1,3-thiazinane hydrochlorides.
Table 2: Computational Modeling Techniques in 1,3-Thiazinane Research
| Technique | Application | Insights Gained |
| 2D-QSAR/3D-QSAR | Predicting biological activity based on structural descriptors. nih.gov | Identification of key structural features for enhanced activity. nih.gov |
| Molecular Docking | Simulating the binding of 1,3-thiazinane derivatives to biological targets. nih.gov | Understanding binding modes and designing more potent inhibitors. nih.gov |
| Density Functional Theory (DFT) | Calculating electronic properties and reactivity descriptors. sciepub.com | Prediction of reactive sites, stability, and molecular geometry. sciepub.comresearchgate.net |
Strategic Design of this compound Analogues for Targeted Research Applications
The diverse pharmacological potential of the 1,3-thiazinane scaffold makes it an attractive template for the strategic design of analogues for specific research applications. nih.gov By modifying the core structure with different substituents and functional groups, researchers can fine-tune the biological activity of these compounds to target various diseases and biological processes.
The 1,3-thiazinane core is a key component of cephalosporin (B10832234) antibiotics, which highlights its potential in the development of new antimicrobial agents. naturalspublishing.com Research is ongoing to devise novel strategies to generate future-generation cephalosporins to combat resistant bacterial strains. actascientific.com
Beyond their antimicrobial properties, 1,3-thiazinane derivatives have been investigated for a wide range of other therapeutic applications, including:
Anti-inflammatory and Analgesic Activity: Derivatives of 1,2,4-triazolo[3,2-b]-1,3-thiazin-7-ones have shown both anti-inflammatory and analgesic properties. naturalspublishing.com
Anticancer Activity: Monoterpene-fused 2-imino-1,3-thiazines have demonstrated anticancer properties. nih.gov
Neuroprotective and Anticonvulsant Activity: Spiro-derivatives of 1,3-thiazine have been synthesized as potential neuroprotective agents, and other derivatives have shown anticonvulsant activity. saudijournals.com
Antimycobacterial Activity: Several 5,6-dihydro-4H-1,3-thiazine analogues have shown inhibitory activity against Mycobacterium tuberculosis. nih.govnih.gov
Melanogenesis Inhibition: Some synthetic 1,3-thiazine compounds have been found to inhibit tyrosinase activity, suggesting their potential as skin depigmenting agents. nih.gov
The strategic design of this compound analogues involves a multidisciplinary approach that combines synthetic chemistry, computational modeling, and biological evaluation to develop novel research tools and potential therapeutic leads.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-thiazinane hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : Microwave-assisted synthesis is a validated approach for constructing the 1,3-thiazinane ring. For example, spiro[indoline-3,2'-[1,3]thiazinane] derivatives were synthesized under microwave irradiation, achieving reduced reaction times and improved yields . Optimization involves adjusting solvent systems (e.g., ethanol or acetonitrile), temperature (353 K for 3 hours), and stoichiometry of reactants like 1,3-thiazinane-2-thione and alkyl halides . Post-synthesis purification via chromatography (e.g., silica gel with 5:1 cyclohexane/dichloramine) ensures high purity.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : X-ray crystallography is the gold standard for structural confirmation. For instance, the puckering parameters of the 1,3-thiazinane ring (e.g., q₂ = 0.512 Å, θ = 130.1°) and dihedral angles (84.18° between aromatic and thiazinane planes) can be determined to validate conformation . Complementary techniques include NMR (e.g., disappearance of aldehyde proton signals at δ 10.10 and emergence of thiazinane-related peaks at δ 1.30–2.10) and FT-IR for functional group analysis .
Q. What chromatographic methods are recommended for assessing purity and related substances in this compound?
- Methodology : Reverse-phase HPLC with UV detection is widely used. A validated USP method for analogous compounds employs a C18 column, mobile phase of acetonitrile:buffer (20:80 v/v, pH 3.0–7.5), and detection at 230 nm . System suitability requires resolution ≥2.0 between 1,3-thiazinane and related compounds (e.g., thiazinane-2-thione). Relative retention times (RRT) should align with reference standards (e.g., RRT 0.8–1.0 for impurities) .
Advanced Research Questions
Q. How can the reaction mechanism of this compound formation be elucidated, particularly in nucleophilic substitution reactions?
- Methodology : Kinetic and spectroscopic studies are critical. For example, in situ <sup>1</sup>H NMR monitoring revealed the disappearance of starting material protons and intermediate adduct formation (e.g., aldehyde-hydrogen sulfite adducts at δ 4.80) . Density functional theory (DFT) calculations can model transition states and activation energies, while LC-MS tracks intermediates.
Q. What strategies are effective for evaluating the biological activity of 1,3-thiazinane derivatives, such as cytotoxicity or antiviral effects?
- Methodology : Cell-based assays using standardized protocols (e.g., MTT assay for cytotoxicity on MDA-MB-231 breast cancer cells) . Dose-response curves (IC₅₀ values) and selectivity indices (SI = cytotoxic concentration/effective concentration) should be calculated. For antiviral studies, plaque reduction assays (e.g., against RSV or influenza) with controls like obeldesivir are recommended .
Q. How can stability-indicating methods be developed for this compound under varying storage conditions?
- Methodology : Forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) followed by HPLC-UV or LC-MS analysis identify degradation products. For example, USP guidelines for related compounds specify testing heavy metals (<20 ppm via Method 3) and related substances (<0.3% total impurities) . Accelerated stability studies (40°C/75% RH for 6 months) assess shelf life, with pH stability monitored in buffers (e.g., 0.1 N HCl for dissolution testing) .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?
- Methodology : Matrix effects in biological samples (e.g., plasma) require solid-phase extraction (SPE) or protein precipitation with acetonitrile. LC-MS/MS with deuterated internal standards (e.g., d₄-1,3-thiazinane) improves sensitivity and accuracy. Calibration curves (1–100 ng/mL) should demonstrate linearity (R² > 0.99) and precision (RSD < 15%) .
Methodological Notes
- Contradictions in Evidence : HPLC mobile phase compositions vary across studies (e.g., acetonitrile:buffer ratios of 1:4 vs. 17:3). Researchers must validate methods for their specific compound .
- Critical Parameters : For crystallography, hydrogen bonding (C–H⋯S interactions) and π-π stacking (3.79 Å separation) stabilize crystal structures and influence solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
